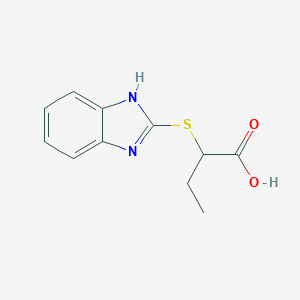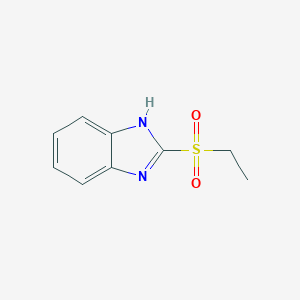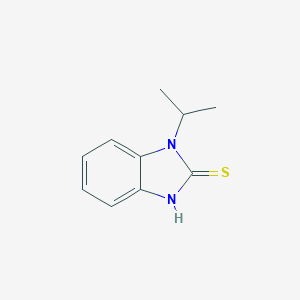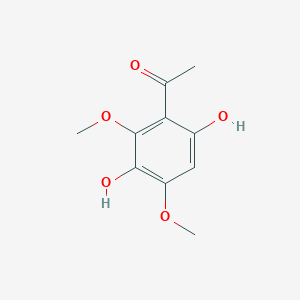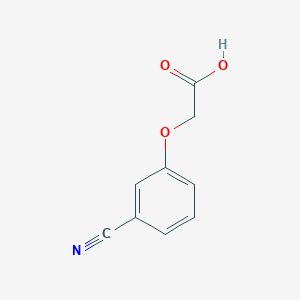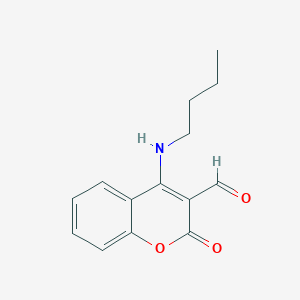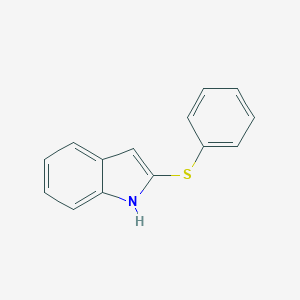
1H-Indole, 2-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 2-(phenylthio)- is a chemical compound that belongs to the class of thioindole derivatives. It has been found to have various scientific research applications, especially in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 2-(phenylthio)- is not fully understood. However, studies have suggested that the compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It may also act by inhibiting various enzymes and signaling pathways involved in cancer progression. The antimicrobial activity of the compound may be due to its ability to disrupt the cell membrane of microorganisms.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1H-Indole, 2-(phenylthio)- can affect various biochemical and physiological processes. It has been found to alter the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis. The compound has also been shown to affect the levels of various cytokines and chemokines involved in inflammation. Additionally, it has been found to have an impact on the activity of various enzymes and signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1H-Indole, 2-(phenylthio)- in lab experiments is its potential as a therapeutic agent for various diseases. The compound has shown promising results in preclinical studies and may be a potential candidate for developing new drugs. However, the limitations of using this compound include its toxicity and the need for proper handling and disposal of chemicals. Additionally, the synthesis of the compound requires expertise in organic chemistry, which may limit its accessibility to researchers.
Direcciones Futuras
There are several future directions for research on 1H-Indole, 2-(phenylthio)-. One of the directions is to explore its potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammatory conditions. Further studies are needed to understand the mechanism of action of the compound and its impact on various biochemical and physiological processes. Additionally, research can be conducted to optimize the synthesis method of the compound and to develop analogs with improved pharmacological properties.
Conclusion:
In conclusion, 1H-Indole, 2-(phenylthio)- is a chemical compound with potential medicinal properties. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory activities. The compound has been tested against various cancer cell lines and microorganisms and has shown promising results. Further research is needed to fully understand the mechanism of action of the compound and its impact on various biochemical and physiological processes. The compound may be a potential candidate for developing new drugs for various diseases.
Métodos De Síntesis
The synthesis of 1H-Indole, 2-(phenylthio)- can be achieved through several methods. One of the common methods is the reaction between 2-phenylthioaniline and isatin in the presence of a catalyst. Another method involves the reaction between 2-phenylthioaniline and 2-bromoacetophenone followed by cyclization. The synthesis of this compound requires expertise in organic chemistry and proper handling of chemicals.
Aplicaciones Científicas De Investigación
1H-Indole, 2-(phenylthio)- has been extensively studied for its potential medicinal properties. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory activities. The compound has been tested against various cancer cell lines, including breast, colon, and lung cancer, and has shown promising results. It has also been found to possess antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics. Additionally, the anti-inflammatory properties of the compound make it a potential therapeutic agent for various inflammatory conditions.
Propiedades
Número CAS |
120517-31-9 |
|---|---|
Nombre del producto |
1H-Indole, 2-(phenylthio)- |
Fórmula molecular |
C14H11NS |
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
2-phenylsulfanyl-1H-indole |
InChI |
InChI=1S/C14H11NS/c1-2-7-12(8-3-1)16-14-10-11-6-4-5-9-13(11)15-14/h1-10,15H |
Clave InChI |
FWYRWEJVTFYFPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC3=CC=CC=C3N2 |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



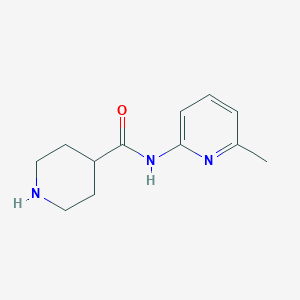
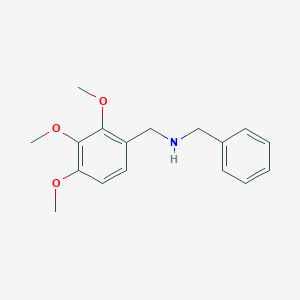
![Ethyl imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B184134.png)
![2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B184135.png)
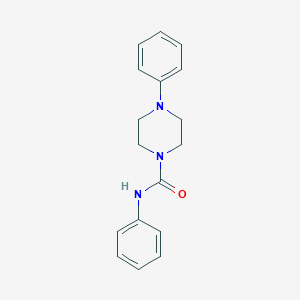
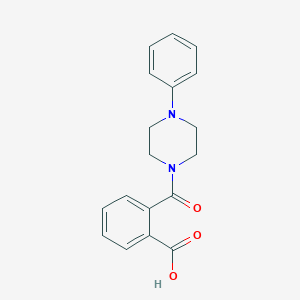
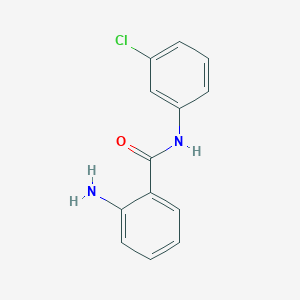
![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)
